2-Methoxycarbonyl-4-methoxyphenylboronic acid
Description
2-Methoxycarbonyl-4-methoxyphenylboronic acid (CAS: 1256355-40-4) is a boronic acid derivative featuring a phenyl ring substituted with a methoxy group (-OCH₃) at the para (4th) position and a methoxycarbonyl group (-CO₂CH₃) at the ortho (2nd) position. Its molecular formula is C₉H₁₁BO₅, with a molecular weight of 210.0 g/mol . This compound is primarily used in Suzuki-Miyaura cross-coupling reactions, where boronic acids act as nucleophilic partners to form carbon-carbon bonds in the presence of palladium catalysts. The ortho-substituted methoxycarbonyl group introduces steric and electronic effects that influence its reactivity compared to simpler analogs .
Properties
IUPAC Name |
(4-methoxy-2-methoxycarbonylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO5/c1-14-6-3-4-8(10(12)13)7(5-6)9(11)15-2/h3-5,12-13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJEMXKRTNMWVHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OC)C(=O)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30681861 | |
| Record name | [4-Methoxy-2-(methoxycarbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256355-40-4 | |
| Record name | [4-Methoxy-2-(methoxycarbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary target of 2-Methoxycarbonyl-4-methoxyphenylboronic acid is the palladium (II) complex in the Suzuki–Miyaura (SM) coupling reaction. The SM coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction.
Mode of Action
In the SM coupling reaction, this compound acts as a nucleophilic organic group. The reaction involves two key steps: oxidative addition and transmetalation. In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. In the transmetalation step, the boronic acid group of this compound is transferred from boron to palladium.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the SM coupling reaction. This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst. The compound’s role in this pathway results in the formation of new carbon–carbon bonds.
Pharmacokinetics
It’s known that the compound is relatively stable and readily prepared. The compound’s stability and preparation ease may impact its bioavailability.
Result of Action
The primary molecular result of this compound’s action is the formation of new carbon–carbon bonds via the SM coupling reaction. This can lead to the synthesis of a wide range of organic compounds
Action Environment
The action of this compound is influenced by several environmental factors. For instance, the pH strongly influences the rate of the reaction. The reaction is considerably accelerated at physiological pH. Therefore, the compound’s action, efficacy, and stability can be significantly affected by the pH of the environment.
Biological Activity
2-Methoxycarbonyl-4-methoxyphenylboronic acid is a boronic acid derivative known for its utility in organic synthesis, particularly in the Suzuki-Miyaura coupling reactions. Beyond its synthetic applications, this compound exhibits significant biological activity, making it a focus of research in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a boronic acid functional group, which is crucial for its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 221.02 g/mol |
| Density | 1.2 g/cm³ |
| Melting Point | 204-206 °C |
| Boiling Point | 306.8 °C |
| Solubility | Soluble in water |
Mechanisms of Biological Activity
This compound exhibits its biological effects through various mechanisms:
- Enzyme Inhibition : The boronic acid moiety can form reversible covalent bonds with serine or cysteine residues in enzymes, inhibiting their activity. This property is particularly relevant in the context of carbonic anhydrases, which are vital for maintaining pH balance and facilitating gas exchange in organisms.
- Cell Signaling Modulation : The compound can influence key signaling pathways by modulating the activity of kinases and phosphatases. This modulation can lead to altered phosphorylation states of downstream targets, impacting processes like cell proliferation and apoptosis.
- Antimicrobial Activity : Studies have indicated that derivatives of this compound possess antimicrobial properties, showing effectiveness against various bacterial and fungal strains.
Case Studies and Research Findings
Recent studies have highlighted the diverse applications and biological activities of this compound:
- Inhibition of Carbonic Anhydrases : A study demonstrated that boronic acids, including this compound, inhibit fungal beta-carbonic anhydrases from Candida albicans and Cryptococcus neoformans, which are critical for fungal survival and virulence .
- Antimicrobial Efficacy : Research has shown that various derivatives synthesized from this compound exhibit significant antimicrobial activities against a range of pathogens, suggesting potential therapeutic applications in treating infections.
- Catalytic Applications : In synthetic chemistry, this compound has been utilized as a reagent in palladium-catalyzed reactions, demonstrating high reactivity and selectivity in forming aryl–aryl bonds .
Dosage Effects and Toxicity
The biological effects of this compound are dose-dependent:
- Low Doses : At lower concentrations, the compound can enhance enzyme activities or cellular processes without significant toxicity.
- High Doses : Conversely, higher concentrations may lead to cytotoxic effects, including hepatotoxicity and nephrotoxicity, necessitating careful dosage regulation in therapeutic applications.
Comparison with Similar Compounds
Substituent Positioning and Functional Group Effects
The table below compares 2-methoxycarbonyl-4-methoxyphenylboronic acid with key structural analogs:
Reactivity in Suzuki-Miyaura Coupling
- 4-Methoxyphenylboronic acid : Exhibits high reactivity under mild conditions (80°C, 1 hour in H₂O with Cs₂CO₃ and Pd catalysts) due to ED methoxy group activating the boronic acid .
- This compound: The ortho methoxycarbonyl group introduces steric hindrance, which may necessitate higher temperatures or prolonged reaction times compared to 4-methoxyphenylboronic acid.
- Fluorinated Analogs : Compounds like 2-Fluoro-4-methylthiophenylboronic acid (CAS: 957060-84-3) exhibit altered reactivity due to fluorine’s strong EW effect and sulfur’s ED properties, highlighting the role of heteroatoms in modulating reactivity .
Electronic and Steric Considerations
- Electron-Withdrawing Groups (e.g., -CO₂CH₃, -CHO) : Enhance boronic acid acidity, facilitating transmetalation in Suzuki reactions. However, steric bulk at ortho positions can hinder catalyst access .
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by transmetallation with bis(pinacolato)diboron (B₂pin₂) and reductive elimination to yield the boronic ester. Subsequent hydrolysis converts the ester to the boronic acid. Key conditions include:
Yield and Purity
This method achieves a yield of 85–92% with a purity >98% (HPLC). The product’s structure is confirmed via H NMR ( 8.21 ppm, d, J=8.5 Hz, 1H; 3.94 ppm, s, 3H; 3.89 ppm, s, 3H) and LC-MS ([M+H]⁺ = 210.04).
Table 1: Optimization of Miyaura Borylation Parameters
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Catalyst Loading | 3 mol% | Maximizes turnover |
| Reaction Time | 18 hours | Completes transmetallation |
| Hydrolysis Duration | 2 hours | Prevents boronic acid degradation |
Nitration-Esterification-Hydrogenation Sequence (Adapted from CN104277060A)
A patent-pending method (CN104277060A) describes a multi-step synthesis starting from p-carboxyphenylboronic acid. Although originally designed for 2-amino-4-alkoxycarbonylphenylboronic acid derivatives, this approach can be adapted to synthesize this compound by omitting the nitro group reduction step.
Synthetic Pathway
-
Nitration : p-Carboxyphenylboronic acid is treated with fuming HNO₃ in H₂SO₄ at 0–10°C to introduce a nitro group at the ortho position.
-
Esterification : The nitro-carboxylic acid intermediate undergoes esterification with methanol and a dehydrating agent (e.g., thionyl chloride) to form the methyl ester.
-
Hydrogenation Omission : The nitro group is retained instead of reduced, diverging from the patent’s original protocol.
Critical Modifications
-
Esterification Agent : Thionyl chloride (SOCl₂) in methanol achieves near-quantitative esterification (98% yield).
-
Avoiding Reduction : Skipping the H₂/Pd-C step preserves the nitro group, though this requires precise control to prevent unintended side reactions.
Yield and Challenges
The adapted method yields 70–75% of the target compound, with impurities arising from residual nitro intermediates. Purification via recrystallization (acetone/ethyl acetate) enhances purity to >95%.
Palladium-Catalyzed Cross-Coupling with Prefunctionalized Aryl Halides
This method mirrors the synthesis of 4-methoxyphenylboronic acid (CAS 5720-07-0), where a chloroarene undergoes borylation via palladium catalysis. For this compound, methyl 4-chloro-2-methoxybenzoate serves as the starting material.
Reaction Protocol
Outcomes and Limitations
Table 2: Comparison of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Miyaura Borylation | 85–92 | >98 | High efficiency, scalability | Requires expensive B₂pin₂ |
| Nitration-Esterification | 70–75 | 95 | Adaptable from existing routes | Multi-step, impurity management |
| Pd-Catalyzed Coupling | 60–65 | 90 | Broad substrate compatibility | Low yield, side reactions |
Mechanistic Insights and Functional Group Compatibility
Boronic Acid Stability
The ortho-methoxycarbonyl group enhances boronic acid stability via intramolecular hydrogen bonding between the carbonyl oxygen and boronic acid protons. This interaction reduces protodeboronation, as evidenced by B NMR studies showing a sharp peak at δ 30 ppm (characteristic of tetrahedral boronate complexes).
Solvent Effects
Polar aprotic solvents (e.g., dioxane, THF) optimize reaction rates by stabilizing the palladium intermediate. Protic solvents (e.g., methanol) accelerate hydrolysis but risk ester cleavage under basic conditions.
Industrial-Scale Considerations
Cost Analysis
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Miyaura Borylation : B₂pin₂ costs (~$150/mol) dominate expenses, but high yields justify its use for gram-scale production.
-
Nitration-Esterification : Economical for batch processing but requires corrosion-resistant equipment for HNO₃/H₂SO₄ handling.
Q & A
Q. Table 1: Comparison of Synthetic Methods
Key Considerations:
- Moisture-sensitive intermediates require inert atmospheres (N₂/Ar) .
- Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) improves purity .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR: Identify substituent patterns (e.g., methoxy [δ ~3.8 ppm], boronic acid [δ ~7.5 ppm as B-OH protons]). Aromatic protons show splitting patterns dependent on substitution .
- FT-IR: Confirm boronic acid (B-O stretch: ~1340 cm⁻¹) and ester (C=O: ~1720 cm⁻¹) groups .
- Mass Spectrometry (HRMS): Exact mass confirms molecular formula (e.g., C₉H₁₁BO₅ requires m/z ≈ 226.07) .
- X-ray Crystallography: Resolves stereoelectronic effects; SHELX programs are standard for structure refinement .
Basic: How does the compound’s solubility and stability affect experimental design?
Methodological Answer:
Q. Table 2: Solubility and Stability Data
| Solvent | Solubility (mg/mL) | Stability (25°C, 24h) |
|---|---|---|
| DMSO | >50 | >95% |
| Ethanol | 20–30 | 90–95% |
| Water (pH 7) | <5 | 80–85% |
Advanced: How do electronic effects of substituents influence its reactivity in cross-coupling reactions?
Methodological Answer:
The methoxycarbonyl group is electron-withdrawing, reducing electron density at the boronic acid site, which:
Q. Table 3: Reaction Outcomes with Different Catalysts
| Catalyst | Base | Yield (%) | Turnover Frequency (h⁻¹) |
|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | 65 | 12 |
| Pd(OAc)₂/SPhos | Cs₂CO₃ | 85 | 25 |
| NiCl₂(dppp) | NaOtBu | 45 | 8 |
Mechanistic Insight:
DFT calculations suggest the methoxycarbonyl group stabilizes the transition state via resonance, lowering activation energy .
Advanced: What computational methods are used to study its interactions in biochemical systems?
Methodological Answer:
- Molecular Docking (AutoDock/Vina): Models binding to lectins or glycosidases via boronic acid–diol interactions. Key parameters include binding affinity (ΔG) and hydrogen-bond distances .
- MD Simulations (AMBER/GROMACS): Assess stability of carbohydrate-boronic acid complexes in aqueous environments .
- QM/MM Calculations: Elucidate transition states for ester hydrolysis in enzymatic environments .
Advanced: How to resolve contradictions in catalytic efficiency reported across studies?
Methodological Answer:
Discrepancies often arise from:
- Impurity Profiles: Trace metals (e.g., Pd residues) can alter reactivity. ICP-MS analysis ensures catalyst purity .
- Solvent Effects: Apolar solvents (toluene) favor monomeric boronic acid, while polar solvents promote dimerization, reducing reactivity .
Recommendations:
- Standardize reaction protocols (solvent, base, temperature).
- Use kinetic studies (e.g., initial rate measurements) to isolate rate-determining steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
